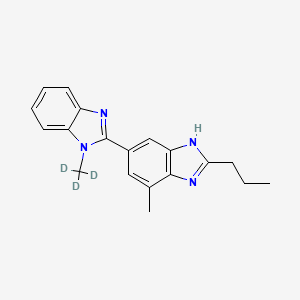
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3” is an extensively researched organic compound with great potential in the realm of organic chemistry . It is derived from benzimidazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with an acylation reaction, followed by a nitration reaction. This results in an intermediate compound, 3-methyl-4-butyrylamino-5-nitrobenzoic acid. The next steps involve condensation and ring closure to obtain another intermediate compound. The final step is reduction and cyclization to obtain the desired compound .Molecular Structure Analysis
The molecular formula of this compound is C19H20N4 . It is derived from benzimidazole, a heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, nitration, condensation, ring closure, reduction, and cyclization .Physical And Chemical Properties Analysis
This compound has a melting point of 130-135 °C and a predicted boiling point of 584.8±52.0 °C . Its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación
DNA Minor Groove Binding
Benzimidazole derivatives, such as Hoechst 33258 and its analogues, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property makes them useful as fluorescent DNA stains, providing a tool for chromosome and nuclear staining, analysis of nuclear DNA content values, and plant chromosome analysis. These derivatives also find uses as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Chemotherapeutic Effects
Studies on anthelmintics like albendazole and mebendazole, which are benzimidazole derivatives, have shown their efficacy against parasites like Hymenolepis microstoma and Hymenolepis diminuta. These findings contribute to understanding the pharmacokinetic behavior and chemotherapeutic effects of these compounds, offering insights into their potential applications and mechanisms of action (McCracken, Lipkowitz, & Dronen, 2004).
Medicinal Chemistry and Drug Design
Benzimidazole derivatives are highlighted for their crucial pharmacophore in medicinal chemistry, playing significant roles across various pharmacological functions. These include antimicrobial, antiviral, anti-cancer, and anti-inflammatory activities, among others. The versatility of benzimidazole derivatives in drug design is emphasized through their wide range of therapeutic applications, making them valuable for synthesizing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXRSCZVHSZGCS-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione](/img/structure/B562369.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
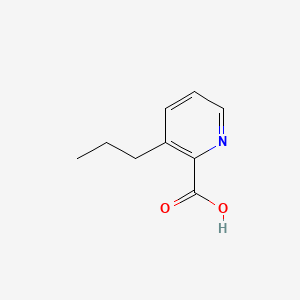

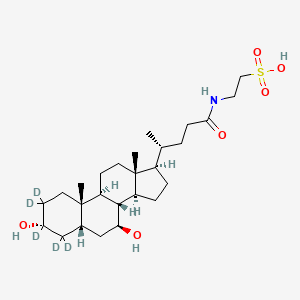
acetyl chloride](/img/structure/B562378.png)

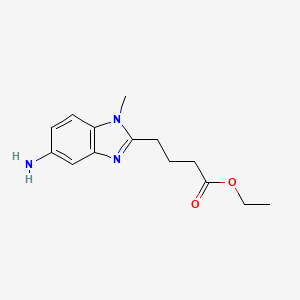
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
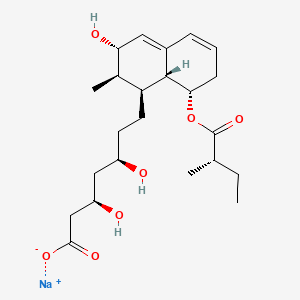
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
